molecular formula C10H20N2O2 B1476967 2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2097950-65-5

2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1476967
CAS No.: 2097950-65-5
M. Wt: 200.28 g/mol
InChI Key: XLBOSNDOIKATFI-UHFFFAOYSA-N
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Description

2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is a synthetic cathinone analog characterized by a pyrrolidine ring substituted with an ethoxymethyl group at the 2-position and a primary amino group on the propane backbone. The ethoxymethyl substituent likely modulates lipophilicity and metabolic stability compared to other analogs, influencing its pharmacokinetic profile.

Properties

IUPAC Name

2-amino-1-[2-(ethoxymethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-14-7-9-5-4-6-12(9)10(13)8(2)11/h8-9H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBOSNDOIKATFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN1C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring and an ethoxymethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neurological and pharmacological applications. This article aims to explore the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of 2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is C10H20N2OC_{10}H_{20}N_{2}O, with a molecular weight of approximately 200.28 g/mol. Its structure features:

  • Pyrrolidine ring : A five-membered nitrogen-containing ring that may influence its interaction with biological targets.
  • Amino group (NH₂) : Suggests potential for hydrogen bonding and interaction with various receptors.
  • Ethoxymethyl group : Enhances solubility and may facilitate specific interactions with biological molecules.

Interaction with Biological Targets

The presence of the amino group and the pyrrolidine ring suggests that this compound may interact with various biological targets, including:

  • Neurotransmitter receptors : Compounds containing similar structural motifs often exhibit activity at serotonin, dopamine, or norepinephrine receptors.
  • Enzymatic pathways : The carbonyl group in the propanone backbone may participate in enzyme-substrate interactions.

Comparative Analysis of Similar Compounds

To better understand the potential biological activity of 2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one, we can compare it to structurally related compounds:

Compound NameStructural FeaturesNotable Biological Activities
3-Amino-1-(pyrrolidin-1-yl)propan-1-oneLacks ethoxymethyl groupAntidepressant effects reported in animal models
2-Amino-1-(3-(methoxymethyl)pyrrolidin-1-yl)propan-1-oneMethoxymethyl instead of ethoxymethylExhibited neuroprotective properties
3-Amino-1-(2-hydroxymethyl)pyrrolidin-1-yloctanoneHydroxymethyl groupDemonstrated antimicrobial activity

These comparisons indicate that modifications to the substituents can significantly influence biological activity, suggesting that 2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one may possess unique pharmacological properties.

Potential Applications

The potential applications of this compound are diverse:

  • Medicinal Chemistry : As a scaffold for developing new drugs targeting neurological disorders.
  • Organic Synthesis : Serving as an intermediate in synthesizing complex organic molecules.

The exact mechanism of action for 2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one remains to be fully elucidated. However, it is hypothesized that:

  • The amino group facilitates binding to neurotransmitter receptors.
  • The pyrrolidine ring enhances lipophilicity, potentially improving membrane permeability.
  • The ethoxymethyl substituent may increase solubility in biological media, enhancing bioavailability.

Comparison with Similar Compounds

Structural Analogues: Substitutions on the Pyrrolidine Ring

The pyrrolidine ring is a common feature in synthetic cathinones. Key variations in substituents and their pharmacological implications are highlighted below:

Compound Name Pyrrolidine Substituent Amino Group Aromatic Group Key Structural Differences Reference
Target Compound 2-(ethoxymethyl) 2-amino None (propan-1-one backbone) Ethoxymethyl enhances polarity
Desethylpyrovalerone None Pyrrolidin-1-yl 4-methylphenyl Lacks ethoxymethyl; stronger lipophilicity
(S)-2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one 3-(dimethylamino) 2-amino None Dimethylamino increases basicity
4-Cl-α-PHP None Pyrrolidin-1-yl 4-chlorophenyl Chlorophenyl enhances receptor affinity
MDPV (3,4-methylenedioxypyrovalerone) None Pyrrolidin-1-yl 3,4-methylenedioxyphenyl Methylenedioxy group alters metabolism

Key Observations :

  • Substitutions on the pyrrolidine ring (e.g., dimethylamino in ) can alter electronic properties, affecting receptor interactions.

Amino Group Variations

The nature of the amino group significantly impacts potency and selectivity:

Compound Name Amino Group Example Substituents Pharmacological Impact Reference
Target Compound Primary amine -NH2 Likely moderate dopamine reuptake inhibition
4-MEAP Ethylamino -NHCH2CH3 Increased lipophilicity vs. methylamino
Pentedrone Methylamino -NHCH3 Shorter duration of action
bk-EPDP Ethylamino -NHCH2CH3 Enhanced metabolic stability

Key Observations :

  • Primary amines (as in the target compound) may exhibit lower potency compared to secondary or tertiary amines (e.g., pyrrolidin-1-yl in MDPV) due to reduced steric hindrance .

Aromatic Group Modifications

While the target compound lacks an aromatic group, many analogs feature substituted phenyl rings:

Compound Name Aromatic Substituent Effect on Activity Reference
4-FMC (Flephedrone) 4-fluorophenyl Increased serotoninergic activity
4-MDMC 4-methylphenyl Enhanced stimulant effects
4-Cl-α-PVP 4-chlorophenyl Higher affinity for monoamine transporters

Key Observations :

  • The absence of an aromatic group in the target compound suggests a divergent mechanism of action compared to phenyl-substituted analogs, possibly targeting different neurotransmitter systems.

Analytical and Detection Challenges

The identification of synthetic cathinones, including the target compound, is complicated by:

  • Structural diversity: Minor substitutions (e.g., ethoxymethyl vs. methoxymethyl) require high-resolution mass spectrometry for differentiation .
  • Co-occurrence in mixtures: Compounds like 3-MMC are often detected alongside analogs such as 2-(ethylamino)-1-(4-methylphenyl)propan-1-one, complicating forensic analysis .

Preparation Methods

Nucleophilic Substitution Method

A commonly reported method for related compounds involves the reaction of halogenated propanone derivatives with substituted pyrrolidines. For example, the synthesis of 3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one is achieved by reacting 3-chloropropanone with 2-(methoxymethyl)pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. This facilitates nucleophilic substitution at the α-chloroketone, forming the pyrrolidinyl propanone derivative.

By analogy, 2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one can be synthesized by reacting an appropriate α-halo-propanone (such as 2-chloropropanone or 2-bromopropanone) with 2-(ethoxymethyl)pyrrolidine under basic conditions. The base deprotonates the pyrrolidine nitrogen, enabling nucleophilic attack on the electrophilic carbonyl-adjacent halogenated carbon.

Key reaction parameters:

Parameter Typical Conditions
Base Sodium hydroxide, potassium carbonate
Solvent Polar aprotic solvents (e.g., DMF, DMSO) or ethanol
Temperature Mild heating (50-80°C)
Reaction time Several hours (4-24 h)

This method is straightforward and allows for direct substitution but requires careful control to avoid side reactions such as elimination or over-alkylation.

Catalytic Hydrogenation of Pyrroline Precursors

An alternative approach involves the catalytic hydrogenation of 2-methylpyrroline derivatives to obtain chiral 2-methylpyrrolidine intermediates, which can then be functionalized to introduce the ethoxymethyl group and subsequently coupled to the propanone moiety.

According to patent WO2008137087A1, (R)- and (S)-2-methylpyrrolidine can be prepared by hydrogenation of 2-methylpyrroline using platinum catalysts (e.g., platinum(IV) oxide or 5% Pt-C) in a mixed alcohol solvent system (ethanol and methanol in a 2:1 to 3:1 volume ratio) at ambient temperature. The catalyst is removed by filtration after completion.

This chiral pyrrolidine intermediate can then be alkylated with ethoxymethyl halides or related electrophiles to introduce the ethoxymethyl substituent at the 2-position. The resulting 2-(ethoxymethyl)pyrrolidine is then reacted with an α-amino-propanone derivative or its precursor to form the target compound.

Advantages of this method:

  • High optical purity of intermediates (≥50% ee)
  • Use of non-corrosive reagents and mild conditions
  • Avoidance of isolating multiple intermediates

Typical reaction sequence:

Step Description Conditions/Notes
1 Hydrogenation of 2-methylpyrroline Pt catalyst, ethanol/methanol solvent, ambient temperature
2 Filtration to remove catalyst Simple filtration
3 Alkylation with ethoxymethyl halide Base-mediated nucleophilic substitution
4 Coupling with amino-propanone Condensation or substitution reaction

Multi-step Synthetic Routes

Other reported methods for related pyrrolidine derivatives involve multi-step syntheses starting from protected proline derivatives or 2-methylpyrroline, involving:

  • Protection/deprotection steps (e.g., Boc protection)
  • Use of reagents such as phosphoric acid, boron trifluoride etherate, sodium borohydride, and Super-Hydride® for reductions and functional group transformations
  • Isolation of intermediates by crystallization or distillation

These methods, while well-established, are often more laborious and involve hazardous reagents and solvents such as dichloromethane, gaseous hydrochloric acid, and lithium iodide, which increase cost and environmental impact.

Comparative Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Nucleophilic substitution α-Halo-propanone + 2-(ethoxymethyl)pyrrolidine + base Direct, simple setup Possible side reactions, longer reaction times
Catalytic hydrogenation route 2-Methylpyrroline + Pt catalyst + ethanol/methanol High optical purity, mild conditions Requires catalyst handling, multi-step overall
Multi-step synthesis from proline derivatives Boc-protected intermediates, various reagents Established protocols, chiral control Multiple steps, hazardous reagents, costly

Research Findings and Notes

  • The nucleophilic substitution approach is widely used for related compounds and is likely adaptable for the target compound, but detailed experimental data specific to 2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is scarce in open literature.
  • The hydrogenation method provides a scalable and enantioselective route to key pyrrolidine intermediates, which may improve the synthesis of chiral analogs of the target compound.
  • The use of platinum catalysts and alcohol solvents has been optimized to avoid isolation of intermediates and reduce environmental impact.
  • Multi-step routes, while comprehensive, are less favored due to complexity and cost, but may be necessary for highly stereospecific syntheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 2
2-Amino-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one

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